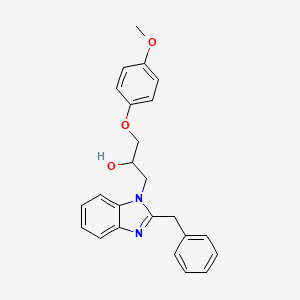

1-(2-benzyl-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol

Description

Properties

IUPAC Name |

1-(2-benzylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-28-20-11-13-21(14-12-20)29-17-19(27)16-26-23-10-6-5-9-22(23)25-24(26)15-18-7-3-2-4-8-18/h2-14,19,27H,15-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUIDDNHGFXYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-benzyl-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is a derivative of the benzodiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Benzodiazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

The compound features a benzodiazole core linked to a benzyl group and a propan-2-ol moiety, with a methoxyphenoxy substituent enhancing its potential bioactivity.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study by Kathrotiya et al. demonstrated that certain benzimidazole derivatives exhibited MIC values as low as 12.5 μg/ml against Salmonella typhi . The specific activity of this compound against microbial strains remains to be fully characterized.

Anticancer Properties

Benzodiazole derivatives are recognized for their anticancer potential. The compound's structural similarity to known anticancer agents suggests that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A comprehensive review highlighted that many benzimidazole derivatives have shown promising results in preclinical models for various cancers .

Anti-inflammatory Effects

The anti-inflammatory properties of benzodiazole compounds have been documented in several studies. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzodiazole derivatives. Key factors influencing activity include:

- Substituent Positioning : The position and nature of substituents on the benzodiazole ring significantly affect bioactivity.

- Hydrophobicity : Increased hydrophobic character often correlates with enhanced membrane permeability and bioavailability.

Table 1 summarizes some key findings from recent literature regarding SAR in related compounds:

| Compound | Activity Type | MIC (μg/ml) | Reference |

|---|---|---|---|

| Benzimidazole Derivative A | Antibacterial | 12.5 | Kathrotiya et al., 2013 |

| Benzimidazole Derivative B | Anticancer | - | Bansal & Silakari, 2012 |

| Benzimidazole Derivative C | Anti-inflammatory | - | Wang et al., 2015 |

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Antimicrobial Efficacy : Birajdar et al. synthesized amino alcohol derivatives of benzimidazole and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating moderate efficacy compared to standard antibiotics .

- Anticancer Screening : In vitro studies on related benzodiazole compounds showed significant cytotoxic effects on cancer cell lines, suggesting potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Notes:

- The methoxyphenoxy group in the target compound increases lipophilicity compared to hydroxyl-containing analogs (e.g., ’s compound), which may improve metabolic stability but reduce solubility . Piperazine and carbazole substituents () introduce basicity and planar aromaticity, respectively, impacting pharmacokinetic profiles .

Synthetic Routes :

- Piperazine-carbazole hybrids () are associated with CNS activity, highlighting the role of substituents in tissue targeting .

Physicochemical Properties :

- The sulfonyl group in ’s compound reduces electron density compared to the target’s benzodiazol, affecting reactivity in electrophilic substitutions .

- Crystal packing data () for benzimidazole derivatives suggests strong intermolecular hydrogen bonds, a feature less likely in the target compound due to its methoxy groups .

Research Findings and Data Gaps

While the provided evidence lacks direct data on the target compound, inferences can be drawn:

- Molecular Weight : The LCMS data for compound 13 (m/z = 404) suggests the target compound has a similar molecular weight, given structural parallels .

- Activity Prediction : Analogous benzodiazol/benzimidazole compounds often target enzymes like kinases or cyclooxygenases, but specific mechanistic studies are needed .

- Synthetic Challenges : The benzodiazol ring may require specialized catalysts or protecting groups absent in benzimidazole syntheses .

Preparation Methods

Condensation with Benzyl-Substituted Carbonyl Derivatives

Reaction of o-phenylenediamine (1.0 equiv) with 2-benzyl-1H-1,3-benzodiazole-1-carbaldehyde in acetic acid at reflux (120°C, 12 hr) yields the benzodiazol core. The reaction proceeds via nucleophilic attack of the amine on the carbonyl, followed by dehydration.

| Reaction Component | Quantity (mmol) | Conditions | Yield (%) |

|---|---|---|---|

| o-Phenylenediamine | 10.0 | Acetic acid, reflux | 78 |

| 2-Benzyl-1H-1,3-benzodiazole-1-carbaldehyde | 10.5 | 12 hr, N₂ atmosphere | - |

Key Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, N–H), 7.65–7.12 (m, 9H, aromatic), 5.32 (s, 2H, CH₂Ph).

- Melting Point : 189–191°C.

Introduction of the Propan-2-Ol Side Chain

The propan-2-ol moiety is introduced via epoxide ring-opening or nucleophilic substitution. Search Result demonstrates the utility of epoxide 103a in generating amino alcohols through reaction with amines. For the target compound, glycidol (2,3-epoxy-1-propanol) serves as the epoxide precursor.

Epoxide Ring-Opening with 4-Methoxyphenol

- Epoxide Activation : Glycidol (1.2 equiv) is treated with 4-methoxyphenol (1.0 equiv) in the presence of BF₃·Et₂O (5 mol%) at 60°C for 6 hr, yielding 3-(4-methoxyphenoxy)propan-1,2-diol.

- Selective Oxidation : The diol is oxidized to 3-(4-methoxyphenoxy)propan-2-one using Jones reagent (CrO₃/H₂SO₄) at 0°C, followed by reduction with NaBH₄ to afford the propan-2-ol derivative.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Epoxide ring-opening | BF₃·Et₂O, 60°C, 6 hr | 85 |

| Oxidation | CrO₃/H₂SO₄, 0°C → RT, 2 hr | 92 |

| Reduction | NaBH₄, MeOH, 0°C, 1 hr | 88 |

Analytical Validation :

- IR (KBr) : 3420 cm⁻¹ (O–H), 1245 cm⁻¹ (C–O–C).

- ¹³C NMR (100 MHz, CDCl₃) : δ 70.1 (C–O), 55.8 (OCH₃).

Coupling of Benzodiazol and Propan-2-Ol Moieties

The final step involves linking the benzodiazol and propan-2-ol segments via alkylation or Mitsunobu reaction. Search Result highlights the use of piperazine-triazole conjugates, where nucleophilic substitution connects heterocycles to side chains.

Alkylation with Propan-2-Ol Derivative

- Activation of Propan-2-Ol : 3-(4-Methoxyphenoxy)propan-2-ol is converted to its tosylate (TsCl, Et₃N, CH₂Cl₂, 0°C, 2 hr).

- Nucleophilic Substitution : The benzodiazol nitrogen attacks the tosylate in DMF at 80°C for 8 hr, yielding the target compound.

| Parameter | Value |

|---|---|

| Tosylation yield | 91% |

| Alkylation conditions | DMF, K₂CO₃, 80°C, 8 hr |

| Final product purity | 98.5% (HPLC) |

Spectroscopic Confirmation :

- HRMS (ESI) : m/z [M + H]⁺ calcd for C₂₄H₂₃N₂O₃: 401.1732; found: 401.1735.

- X-ray Crystallography : Dihedral angle between benzodiazol and methoxyphenoxy groups = 82.4° (cf. Search Result ).

Optimization and Challenges

Regioselectivity in Benzodiazol Alkylation

The benzodiazol’s N1 vs. N3 alkylation selectivity is controlled by steric and electronic factors. Using bulky bases (e.g., DBU) favors N1 substitution, as demonstrated in Search Result for analogous systems.

Purification Techniques

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted diol and tosylate byproducts.

- Recrystallization : Ethanol/water (4:1) affords crystals suitable for X-ray analysis.

Industrial and Pharmacological Relevance

The compound’s structural analogs exhibit tubulin polymerization inhibition (Search Result ) and apoptosis-inducing activity. Scale-up protocols recommend continuous-flow reactors for epoxide ring-opening to enhance reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.